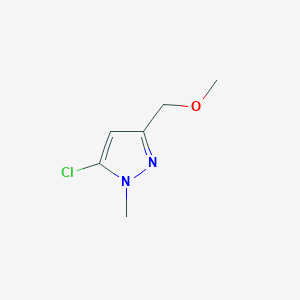
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate is a synthetic organic compound that features a trifluoromethyl group, a Boc (tert-butoxycarbonyl) protecting group, and a dihydropyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate typically involves the following steps:
Formation of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Boc Protection: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrole ring.
Reduction: Reduction reactions can target the carbonyl group or the dihydropyrrole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the dihydropyrrole ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly fluorinated compounds.
Medicine: Investigated for its potential as a precursor in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and stability. The Boc protecting group ensures the compound remains stable during synthesis and can be removed under mild conditions to reveal the active form.
Comparaison Avec Des Composés Similaires
Methyl (S)-1-Boc-4-methyl-2,5-dihydropyrrole-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl (S)-1-Boc-4-(difluoromethyl)-2,5-dihydropyrrole-2-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness:
Propriétés
Formule moléculaire |
C12H16F3NO4 |
|---|---|
Poids moléculaire |
295.25 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h5,8H,6H2,1-4H3 |
Clé InChI |
ZXHXERGJUJVQGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=CC1C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)




![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)


